5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-13-18(24-17-6-4-3-5-16(17)23-13)26-9-7-15(8-10-26)25(2)19-21-11-14(20)12-22-19/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGXQMPXYACSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 3-methyl-2,3-butanedione, under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reactions: The quinoxaline and piperidine intermediates are then coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Pyrimidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the pyrimidine ring. Reagents such as sodium azide or thiols can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Azido-pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies often involve in vitro and in vivo assays to determine its efficacy and mechanism of action.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics to these materials.
Wirkmechanismus
The mechanism by which 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and pyrimidine rings may facilitate binding to DNA or proteins, thereby modulating biological pathways involved in cell proliferation, inflammation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Modifications
The compound’s key structural elements include:
- Pyrimidine core : A common scaffold in kinase inhibitors and enzyme modulators.
- Chloro substituent : Enhances electronic effects and binding interactions.
- Piperidine linker : Confers conformational flexibility and facilitates interactions with hydrophobic pockets.
- 3-Methylquinoxaline: A bicyclic aromatic system that may contribute to π-π stacking or hydrogen bonding.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Lipophilicity: The quinoxaline and piperidine groups in the target compound likely increase logP compared to pyridyl analogs (), impacting membrane permeability.
- Solubility: Chloro and methyl substituents may reduce aqueous solubility relative to aminophenyl derivatives () .
Discussion and Implications
The target compound’s structural uniqueness lies in its quinoxaline-piperidine-pyrimidine architecture, which distinguishes it from analogs with pyridyl (), thiazolyl (), or imidazole () moieties. Key considerations include:
- Target Prediction: Quinoxalines are associated with kinase and topoisomerase inhibition, suggesting possible anticancer applications.
- Synthetic Complexity: Incorporating quinoxaline may require advanced coupling techniques compared to simpler aryl groups.
- Optimization Opportunities: Modifying the piperidine linker’s length or substituting the quinoxaline’s methyl group could refine selectivity.
Q & A
Q. What are the common synthetic routes for 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with halogenated pyrimidine and quinoxaline precursors. Key steps include nucleophilic substitution to introduce the piperidine moiety and coupling reactions (e.g., Buchwald-Hartwig amination) to link the quinoxaline and pyrimidine groups. Catalysts like palladium (e.g., Pd(OAc)₂) and ligands (Xantphos) are often used to facilitate cross-coupling . Critical intermediates include 5-chloro-2-aminopyrimidine and 3-methylquinoxaline derivatives.
Q. How is the purity and structural integrity of this compound validated during synthesis?
Analytical methods include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups on piperidine and quinoxaline) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 395.12) .
Q. What solvents and reaction conditions are optimal for introducing the piperidine moiety?
Polar aprotic solvents (DMF, DMSO) under inert atmospheres (N₂/Ar) at 80–100°C are preferred for nucleophilic substitutions. Anhydrous conditions prevent hydrolysis of intermediates. Triethylamine or DIPEA is used to scavenge acids .
Advanced Research Questions
Q. How can coupling efficiency between the quinoxaline and pyrimidine groups be optimized?
Catalyst selection is critical. Pd(OAc)₂/Xantphos systems in toluene at 110°C improve yields (70–85%) by reducing steric hindrance. Microwave-assisted synthesis (150°C, 30 min) accelerates reaction kinetics .
Q. What strategies resolve contradictions in reported receptor-binding affinities?
Orthogonal assays (e.g., SPR for kinetic analysis vs. ITC for thermodynamic profiling) validate binding. Structural studies (X-ray crystallography) identify key interactions, such as hydrogen bonding between the pyrimidine nitrogen and receptor residues .
Q. How does steric hindrance from the 3-methylquinoxaline group impact biological activity?
Molecular docking simulations reveal that the 3-methyl group restricts rotational freedom, stabilizing the compound in hydrophobic binding pockets. Comparative studies with non-methyl analogs show a 10-fold reduction in IC₅₀ values for methylated derivatives .
Methodological Insights
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Distinct diffraction patterns identify polymorphs.
- DSC : Melting endotherms correlate with stability (e.g., Form I melts at 215°C vs. Form II at 205°C) .
- Solid-state NMR : C CP/MAS spectra reveal differences in crystallinity .
Q. How are metabolic stability and off-target effects assessed in preclinical studies?
- In vitro microsomal assays : Liver microsomes (human/rat) quantify metabolic half-life.
- Kinase profiling panels : Screen against 100+ kinases to identify off-target inhibition .
Data Analysis and Contradictions
Q. Why do in vitro and in vivo cytotoxicity data sometimes conflict?
Discrepancies arise from differences in cell permeability (e.g., efflux pumps in live models) or metabolic activation. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can clarify metabolic contributions .
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
The compound’s amphiphilic nature (due to pyrimidine and quinoxaline moieties) results in pH-dependent solubility. Solubility in PBS (pH 7.4) is <0.1 mg/mL but improves in DMSO (>50 mg/mL). Use Hansen solubility parameters to predict solvent compatibility .
Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine coupling | DMF, 90°C, N₂, 12 h | 75% | |
| Quinoxaline coupling | Pd(OAc)₂, Xantphos, toluene, 110°C | 82% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Q. Table 2: Analytical Parameters
| Technique | Parameters | Key Findings |
|---|---|---|
| H NMR | 400 MHz, DMSO-d₆ | δ 2.35 (s, 3H, CH₃), δ 3.78 (m, 4H, piperidine) |
| HRMS | ESI+, m/z | [M+H]⁺ = 395.12 (calc. 395.14) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
